molecular formula C19H25F3N2O3S B2377515 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797247-13-2

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2377515
CAS No.: 1797247-13-2
M. Wt: 418.48
InChI Key: AUDMSBJNBBRUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound that features a piperidine ring, a cyclopropylsulfonyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common approach is to start with 4-piperidone, which undergoes selective reactions with aromatic hydrocarbons in the presence of trifluoromethanesulfonic acid and dichloromethane to form the desired piperidine derivative . The cyclopropylsulfonyl group is then introduced through a sulfonylation reaction, and the trifluoromethylphenyl group is added via a Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and alkylation steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the phenyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and trifluoromethyl-substituted phenyl compounds. Examples include:

Uniqueness

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropylsulfonyl group and the trifluoromethylphenyl group, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O3S/c20-19(21,22)16-4-1-14(2-5-16)3-8-18(25)23-13-15-9-11-24(12-10-15)28(26,27)17-6-7-17/h1-2,4-5,15,17H,3,6-13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDMSBJNBBRUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.